molecular formula C22H21ClN4O4S B2484725 Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 887219-98-9

Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2484725
CAS RN: 887219-98-9
M. Wt: 472.94
InChI Key: POUBWSOTQANVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are synthesized and analyzed for various potential applications, including medicinal chemistry and material science. The synthesis of such compounds typically involves complex chemical reactions, aiming to introduce specific functional groups that confer desired properties, such as biological activity or specific physical-chemical characteristics.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from simple precursors to progressively build up the complex molecular structure. For example, Watanabe et al. (1993) described the synthesis of piperidine derivatives with potential antagonist activity, which involves reactions such as the Michael addition and cyclization processes (Watanabe, Yoshiwara, & Kanao, 1993).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (e.g., NMR, IR) are commonly used to determine the molecular structure of synthesized compounds. For instance, Benakaprasad et al. (2007) used X-ray crystallography to confirm the structure of a synthesized compound, providing detailed insight into its molecular conformation and geometry (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The chemical properties of such compounds are closely related to their functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and ring closures are common in the synthesis and modification of these compounds. Duan et al. (1997) discussed a new synthesis route for isothiazoles, highlighting the reactivity of furans with trithiazyl trichloride (Duan, Perrins, & Rees, 1997).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Watanabe, Yoshiwara, and Kanao (1993) demonstrated the synthesis of related compounds with 5-HT2 antagonist activity, indicating potential applications in neurochemistry and pharmacology (Watanabe, Yoshiwara, & Kanao, 1993).
  • Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, showcasing the compound's relevance in antimicrobial research (Bektaş et al., 2007).

Pharmacological Profile

  • Kimura et al. (2004) reported on a compound with structural similarities, emphasizing its potent and selective action as a 5-HT2C receptor agonist, suggesting potential implications in neurological disorders (Kimura et al., 2004).

Antidepressant and Antianxiety Activities

  • A study by Kumar et al. (2017) on derivatives of furan-2-yl and piperazine compounds showed notable antidepressant and antianxiety activities, highlighting the therapeutic potential of related compounds (Kumar et al., 2017).

Antimicrobial Activities

  • Başoğlu et al. (2013) synthesized azole derivatives with furan components, which displayed significant antimicrobial activities, suggesting the potential of similar compounds in combating microbial infections (Başoğlu et al., 2013).

Adenosine A2a Receptor Antagonists

  • Vu et al. (2004) researched triazine derivatives, including piperazine, for their properties as adenosine A2a receptor antagonists, useful in treatments for Parkinson's disease (Vu et al., 2004).

Mechanism of Action

properties

IUPAC Name

methyl 1-[(2-chlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-30-21(29)13-8-10-26(11-9-13)17(14-5-2-3-6-15(14)23)18-20(28)27-22(32-18)24-19(25-27)16-7-4-12-31-16/h2-7,12-13,17,28H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUBWSOTQANVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.